



## Application Notes and Protocols for N-Propionyl-d5-glycine in Quantitative Metabolomics

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Compound of Interest		
Compound Name:	N-Propionyl-d5-glycine	
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#### Introduction

**N-Propionyl-d5-glycine** is a deuterated stable isotope-labeled internal standard used for the accurate quantification of N-propionylglycine in biological samples. N-propionylglycine is a critical biomarker for monitoring propionic acidemia, an inherited metabolic disorder characterized by the deficiency of the enzyme propionyl-CoA carboxylase.[1][2] The accumulation of propionyl-CoA leads to an increase in propionylglycine, which is excreted in the urine.[1][3] Quantitative analysis of N-propionylglycine is essential for the diagnosis and monitoring of patients with propionic acidemia.[1][2] Isotope dilution mass spectrometry using **N-Propionyl-d5-glycine** as an internal standard is the gold standard for achieving the highest accuracy and precision in these measurements.[4]

## **Principle of Isotope Dilution Mass Spectrometry**

Stable isotope-labeled internal standards (SIL-IS), such as **N-Propionyl-d5-glycine**, are ideal for quantitative mass spectrometry-based metabolomics.[4] A known amount of the SIL-IS is added to the biological sample at the beginning of the sample preparation process. The SIL-IS has nearly identical physicochemical properties to the endogenous analyte (N-propionylglycine) and therefore experiences the same extraction efficiency, ionization response, and potential matrix effects.[4] By measuring the ratio of the signal from the endogenous analyte to the signal



from the SIL-IS, accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response.[4]

## **Quantitative Data Summary**

The following tables summarize the typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of acylglycines, including N-propionylglycine, using deuterated internal standards.

Table 1: Method Validation Parameters for Acylglycine Quantification

Parameter	Typical Value	Reference
Linearity (r²)	> 0.99	[5]
Lower Limit of Quantification (LLOQ)	0.05 - 0.1 ng/mL	[5]
Precision (%CV)	< 15%	[5]
Accuracy (%RE)	Within ± 15%	[5]
Mean Extraction Recovery	> 90%	[5]
Matrix Effect	< 15%	[5]

Table 2: Stability of Acylglycines in Human Plasma

Condition	Stability	Reference
Autosampler (4°C) for 24h	> 90%	
Long-term storage at -80°C for 30 days	> 90%	[6]
Three Freeze-Thaw Cycles	> 90%	[6]

# Experimental Protocols Sample Preparation from Human Plasma or Urine

### Methodological & Application





This protocol describes a general procedure for the extraction of acylglycines from biological fluids.

#### Materials:

- Human plasma or urine samples
- N-Propionyl-d5-glycine internal standard solution (concentration to be optimized based on expected endogenous levels)
- · Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Centrifuge
- Vortex mixer
- Autosampler vials

#### Protocol:

- Sample Thawing: Thaw frozen plasma or urine samples on ice.
- Internal Standard Spiking: Add a known amount of N-Propionyl-d5-glycine internal standard solution to each sample. The final concentration of the internal standard should be optimized to be within the linear range of the calibration curve.
- Protein Precipitation (for plasma): For plasma samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the spiked plasma sample.
- Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.



- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for concentration of the analytes.
- Dilution (for urine): For urine samples, a simple dilution with the initial mobile phase may be sufficient. The dilution factor should be optimized based on the expected concentration of Npropionylglycine.
- Transfer to Autosampler Vial: Transfer the final extract or diluted urine to an autosampler vial for LC-MS/MS analysis.

## **LC-MS/MS** Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of N-propionylglycine.

#### Instrumentation:

- Liquid chromatograph (e.g., UPLC or HPLC system)
- Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

#### LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from low to high organic mobile phase (e.g., 5% B to 95% B over 5-10 minutes). The gradient should be optimized to achieve good separation of Npropionylglycine from other matrix components.
- Flow Rate: 0.3 0.5 mL/min



• Column Temperature: 40°C

Injection Volume: 5 - 10 μL

#### MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - N-propionylglycine: The precursor ion will be the [M+H]+ of N-propionylglycine. The
    product ions should be determined by infusing a standard solution and selecting the most
    intense and stable fragments.
  - N-Propionyl-d5-glycine: The precursor ion will be the [M+H]+ of N-Propionyl-d5-glycine. The product ions will be shifted by 5 Da compared to the non-labeled compound.
- Ion Source Parameters (to be optimized):
  - Capillary Voltage: ~3.0 4.0 kV
  - Source Temperature: ~120 150°C
  - Desolvation Temperature: ~350 450°C
  - Gas Flow Rates (Nebulizer, Desolvation): Optimize for best signal intensity.

## **Data Analysis and Quantification**

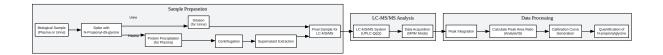
- Peak Integration: Integrate the peak areas for the MRM transitions of both N-propionylglycine and N-Propionyl-d5-glycine.
- Ratio Calculation: Calculate the ratio of the peak area of N-propionylglycine to the peak area
  of N-Propionyl-d5-glycine for each sample, standard, and quality control.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the N-propionylglycine standards. A linear regression with a 1/x weighting is



commonly used.

• Concentration Determination: Determine the concentration of N-propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Signaling Pathways and Experimental Workflows**



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Caption: Experimental workflow for quantitative analysis.

Caption: Simplified metabolic pathway of propionic acid.

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